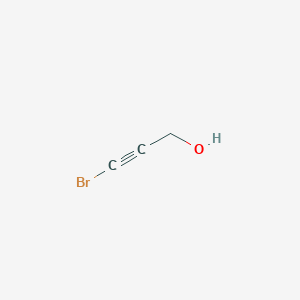

3-Bromoprop-2-yn-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromoprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO/c4-2-1-3-5/h5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUPQTNPVKDCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348540 | |

| Record name | 3-bromoprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-25-5 | |

| Record name | 3-bromoprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoprop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Bromoprop-2-yn-1-ol: Properties, Reactivity, and Synthetic Utility

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency of constructing complex molecular architectures is paramount. Success often hinges on the strategic use of versatile, multi-functional building blocks. 3-Bromoprop-2-yn-1-ol, also known as bromopropargyl alcohol, stands out as an exemplary reagent in this class.[1] Its compact C3 framework is densely functionalized with three distinct, orthogonally reactive sites: a primary alcohol, a terminal alkyne, and a propargylic bromide. This trifecta of functionality allows for a highly controlled, stepwise elaboration of the molecular scaffold, making it an invaluable precursor in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

This guide provides an in-depth exploration of the chemical properties and reactivity of this compound from the perspective of a field-experienced application scientist. We will move beyond simple data recitation to explain the causality behind its reactivity, offer validated protocols for its use, and provide a framework for leveraging its unique characteristics in complex synthetic challenges.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application. These data are critical for reaction monitoring, quality control, and purification.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. It is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[4]

| Property | Value | Source |

| Molecular Formula | C₃H₃BrO | [2][3][4] |

| Molecular Weight | 134.96 g/mol | [2][3][4] |

| CAS Number | 2060-25-5 | [2][3] |

| IUPAC Name | This compound | [4] |

| Appearance | Data not consistently available; often a liquid | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Signature

The spectroscopic data provides a definitive fingerprint for the molecule, confirming its structure and purity.

| Spectroscopy | Feature | Expected Range / Shift (ppm) | Interpretation |

| ¹H NMR | -CH₂- (Methylene protons) | ~4.3 ppm | Protons adjacent to the hydroxyl group and the alkyne. |

| -OH (Hydroxyl proton) | Variable | A broad singlet, position is concentration and solvent dependent. | |

| ¹³C NMR | -C H₂OH | ~51 ppm | The sp³ hybridized carbon attached to the oxygen. |

| -C≡C -Br | ~40 ppm | The sp hybridized carbon bearing the bromine atom. | |

| -C ≡C-Br | ~75 ppm | The sp hybridized carbon adjacent to the methylene group. | |

| Infrared (IR) | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of the hydroxyl group.[2] |

| C≡C Stretch | 2100-2260 cm⁻¹ (weak) | The alkyne triple bond stretch.[2] | |

| C-O Stretch | 1000-1260 cm⁻¹ (strong) | The stretch of the primary alcohol C-O bond.[2] |

Synthesis of this compound: A Validated Protocol

The most common and reliable synthesis involves the electrophilic bromination of propargyl alcohol. The choice of brominating agent and catalyst is critical for achieving high selectivity and yield. While elemental bromine can be used, it often leads to dibrominated byproducts. A superior method utilizes N-Bromosuccinimide (NBS) as the bromine source, with a catalytic amount of silver(I) nitrate.

Causality of Reagent Choice:

-

NBS: Provides a controlled, slow release of electrophilic bromine, minimizing over-bromination.

-

Silver(I) Nitrate (AgNO₃): Acts as a Lewis acid catalyst. The silver ion coordinates to the alkyne, increasing its susceptibility to electrophilic attack by the bromine from NBS. This activation is key to driving the reaction efficiently under mild conditions.

Experimental Workflow: Synthesis via Catalytic Bromination

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a procedure for a similar substrate and represents a standard method.[5]

-

Reaction Setup: In a round-bottomed flask protected from light, dissolve propargyl alcohol (1.0 equiv) in acetone. Add N-Bromosuccinimide (1.1 equiv) to the solution.

-

Initiation: Add silver(I) nitrate (0.1 equiv) in one portion. The mixture will likely become cloudy.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propargyl alcohol spot is consumed (typically 30-60 minutes).

-

Work-up: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

-

Extraction: Dilute with an organic solvent like diethyl ether and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield pure this compound.

Core Reactivity: A Hub for Molecular Elaboration

The synthetic power of this compound stems from the distinct reactivity of its three functional groups.

Nucleophilic Substitution at the Propargylic Position

The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack, typically via an Sₙ2 mechanism.[2][6] This reaction is a robust method for introducing a wide array of functionalities.

Nu:⁻ + Br-C≡C-CH₂OH → Nu-C≡C-CH₂OH + Br⁻

-

Causality: The Sₙ2 pathway is favored due to the unhindered nature of the primary carbon center. The reaction proceeds with an inversion of stereochemistry, although this is not relevant for this achiral substrate.

-

Common Nucleophiles: A diverse range of nucleophiles can be employed, including amines, thiols, azides, and the conjugate bases of alcohols and phenols.[7] This versatility is foundational to its use in building complex molecules.

Palladium-Catalyzed Sonogashira Coupling

The bromoalkyne motif is a classic electrophile for one of the most powerful C-C bond-forming reactions in organic synthesis: the Sonogashira coupling.[2] This reaction couples the bromoalkyne with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10]

Key Roles of Catalysts and Reagents:

-

Palladium(0) Catalyst: The active catalyst that undergoes oxidative addition into the C-Br bond.

-

Copper(I) Iodide: Acts as a co-catalyst to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[11]

-

Amine Base (e.g., Et₃N, DIPEA): Serves two purposes: it deprotonates the terminal alkyne to form the nucleophilic acetylide and neutralizes the HBr generated during the reaction.[10][11]

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 equiv) and copper(I) iodide (CuI) (0.02 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and a suitable solvent (e.g., THF or DMF).

-

Base and Nucleophile: Add triethylamine (2.1 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be confirmed by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting diyne alcohol by column chromatography.

Reactions of the Hydroxyl Group

The primary alcohol can undergo standard transformations, such as:

-

Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) will yield the corresponding aldehyde, 3-bromoprop-2-ynal, a potent Michael acceptor.

-

Protection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers like TBDMS or TBS, or as a tetrahydropyranyl (THP) ether) to allow for selective reaction at the bromoalkyne moiety.

Safety and Handling

As a research chemical, this compound requires careful handling.[2]

-

GHS Hazards: It is classified as a combustible liquid, harmful if swallowed, and causes skin and serious eye damage/irritation.[4] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12]

Conclusion

This compound is a quintessential example of a high-value synthetic building block. Its well-defined and predictable reactivity allows chemists to perform sequential, high-yielding transformations, including nucleophilic substitutions and palladium-catalyzed cross-couplings. By understanding the underlying principles of its reactivity and employing validated protocols, researchers in drug development and materials science can effectively harness its potential to accelerate the synthesis of novel and complex molecular targets.

References

-

This compound | C3H3BrO | CID 638104 - PubChem, National Center for Biotechnology Information. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Sonogashira Cross-Coupling - J&K Scientific LLC. (URL: [Link])

-

Sonogashira coupling - YouTube. (URL: [Link])

-

(1R)-1-(3-bromophenyl)prop-2-yn-1-ol | C9H7BrO | CID 129371326 - PubChem, National Center for Biotechnology Information. (URL: [Link])

-

(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure. (URL: [Link])

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Buy this compound (EVT-370727) | 2060-25-5 [evitachem.com]

- 2. This compound | 2060-25-5 | Benchchem [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C3H3BrO | CID 638104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 3-Bromoprop-2-YN-1-amine | 738577-45-2 [smolecule.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 3-Bromoprop-2-yn-1-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromoprop-2-yn-1-ol

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring a terminal bromoalkyne and a primary hydroxyl group, makes it a highly versatile building block. The bromoalkyne moiety serves as a linchpin for carbon-carbon bond formation, most notably in transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[1] Simultaneously, the primary alcohol provides a reactive handle for a wide array of transformations, including oxidation, esterification, and etherification. This dual reactivity allows for the strategic and sequential introduction of complexity, rendering it an invaluable intermediate in the synthesis of complex organic scaffolds, heterocycles, and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its synthesis, characterization, safe handling, and applications, grounded in established chemical principles and practices.

Synthesis Methodology: A Focus on Electrophilic Bromination

The most direct and common route to this compound is the electrophilic halogenation of the readily available starting material, propargyl alcohol.[1][3] The core of this transformation is the addition of a bromine electrophile across the carbon-carbon triple bond.

Causality of Reagent Selection

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent in a laboratory setting.[4] The rationale for this choice is rooted in safety and handling; NBS is a crystalline solid that is significantly easier and safer to manage than liquid bromine, which is highly corrosive, volatile, and toxic.[4] The reaction is typically initiated with a catalyst like silver nitrate (AgNO₃). The silver cation acts as a halophilic Lewis acid, coordinating to the bromine of NBS, which polarizes the N-Br bond and generates a more potent electrophilic bromine species ("Br+"), thereby facilitating the attack on the electron-rich alkyne.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

Propargyl alcohol

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (1.0 eq) and a catalytic amount of silver nitrate (approx. 0.03 eq) in anhydrous acetone.

-

Temperature Control: Cool the flask in an ice-water bath to 0 °C. Precise temperature control is crucial to minimize the formation of dibrominated byproducts.[1]

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the cooled solution portion-wise over 30-60 minutes. Adding NBS in portions helps to manage the reaction exotherm.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm slowly to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.

-

Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash neutralizes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure liquid.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step, forming a self-validating system for the protocol. Spectroscopic methods are the primary tools for this validation.

Logical Flow of Characterization

Caption: The logical validation loop for synthesized this compound.

Expected Spectroscopic Data

The following table summarizes the characteristic spectral data used to confirm the structure of this compound.

| Technique | Functional Group/Atom | Expected Observation |

| ¹H NMR | Hydroxyl Proton (-OH ) | Broad singlet, chemical shift is solvent-dependent. |

| Methylene Protons (-CH₂ -OH) | Singlet at approximately δ 4.3 ppm. | |

| ¹³C NMR | Methylene Carbon (C H₂-OH) | Signal at approximately δ 51 ppm. |

| Alkynyl Carbon (-C ≡C-Br) | Signal at approximately δ 76 ppm. | |

| Alkynyl Carbon (-C≡C -Br) | Signal at approximately δ 43 ppm. | |

| Infrared (IR) | O-H Stretch (Alcohol) | Broad absorption band around 3300-3400 cm⁻¹. |

| C-H Stretch (sp³) | Absorption around 2850-2960 cm⁻¹. | |

| C≡C Stretch (Alkyne) | Weak absorption band around 2200-2250 cm⁻¹. | |

| C-O Stretch (Alcohol) | Strong absorption band around 1000-1100 cm⁻¹. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to a deuterated solvent like CDCl₃. IR absorption bands are reported in wavenumbers (cm⁻¹).[5][6]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to mitigate risks.[5]

GHS Hazard Classification

| Pictogram | GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[5] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[5] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[5] | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[5] | |

| Flammable Liquids (Category 4) | H227: Combustible liquid.[5] |

Source: PubChem CID 638104[5]

Mandatory Handling Procedures

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7] If swallowed, rinse mouth and call a poison center or doctor.

-

Storage: Store in a cool, well-ventilated area away from heat and incompatible materials. Keep the container tightly closed.

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound stems from its role as a versatile intermediate.[8]

-

Scaffold Elaboration: In drug discovery, intermediates are crucial for modifying lead compounds to improve efficacy, toxicity profiles, or pharmacokinetic properties.[] The bromoalkyne functionality of this molecule is a prime handle for Sonogashira coupling, allowing for the facile introduction of aryl and vinyl groups, which are prevalent in many pharmaceutical agents.[1]

-

Synthesis of Heterocycles: The alkyne group can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic compounds that form the core of many drugs.[1]

-

Fragment-Based Drug Discovery (FBDD): Small, reactive fragments like this compound derivatives are used to probe the binding sites of biological targets like proteins and enzymes. The related compound, 3-Bromoprop-2-yn-1-amine, has been investigated for its ability to interact with bromodomains, which are implicated in diseases such as cancer.[2]

-

Prodrug Development: The hydroxyl group can be derivatized to create prodrugs, which are inactive forms of a drug that are metabolized in vivo to release the active agent. This strategy can be used to improve a drug's solubility or membrane permeability.[10]

By providing two distinct and orthogonal points for chemical modification, this compound offers chemists a reliable and powerful tool for the efficient construction of complex and biologically relevant molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemia. (2022, May 9). Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings. Retrieved from [Link]

-

Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Propargyl acetates bromination with Au(i) complex catalyst. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prodrugs for Amines. PMC. Retrieved from [Link]

Sources

- 1. This compound | 2060-25-5 | Benchchem [benchchem.com]

- 2. Buy 3-Bromoprop-2-YN-1-amine | 738577-45-2 [smolecule.com]

- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 4. Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7 – Chemia [chemia.manac-inc.co.jp]

- 5. This compound | C3H3BrO | CID 638104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Bromoprop-2-yn-1-ol: Synthesis, Safety, and Applications

For Research, Scientific, and Drug Development Professionals

This guide provides an in-depth overview of 3-Bromoprop-2-yn-1-ol, a versatile bifunctional reagent crucial for introducing the propargyl alcohol moiety in advanced organic synthesis. We will delve into its core chemical identity, critical safety and handling protocols, and its application in forming complex molecular architectures, with a focus on the palladium-catalyzed Sonogashira coupling reaction.

Core Compound Identity and Properties

This compound, also known as 3-bromo-2-propyn-1-ol, is a key building block in medicinal chemistry and materials science. Its structure features a terminal bromoalkyne and a primary alcohol, offering two distinct points for chemical modification.

Molecular Formula: C₃H₃BrO[1][3]

Molecular Weight: 134.96 g/mol [1][3]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2060-25-5 | [1][2][3][4] |

| Molecular Formula | C₃H₃BrO | [1][3] |

| Molecular Weight | 134.96 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-bromo-2-propyn-1-ol | [2][4] |

| Purity | Typically ≥95% | [2] |

Safety Data and Handling Protocols

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. This compound is a hazardous substance and requires strict adherence to safety protocols.

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][5] It may also cause respiratory irritation.[3][5]

GHS Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

Given the hazards, a rigorous approach to personal and environmental protection is mandatory.

-

Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat.[5] Ensure gloves are inspected before use and disposed of properly.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.

-

First Aid Measures

In the event of exposure, immediate action is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Synthetic Applications: The Sonogashira Coupling

The dual functionality of this compound makes it a valuable precursor for creating diverse molecular scaffolds. A cornerstone application is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] In this context, the bromoalkyne of this compound can be viewed as a synthetic equivalent of a terminal alkyne, reacting with an aryl halide to produce aryl-substituted propargyl alcohols.

Mechanistic Rationale

The Sonogashira reaction is a powerful C-C bond-forming tool due to its mild reaction conditions and broad functional group tolerance.[8] The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle.[9][10]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (or, in this case, the bromoalkyne acting as its equivalent after a transmetalation-like step) and a base to form a copper acetylide intermediate.

-

Transmetalation: The organic group from the copper acetylide is transferred to the palladium(II) complex.

-

Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

The use of an amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for facilitating the formation of the copper acetylide.

Workflow Diagram: Sonogashira Coupling

Caption: Generalized workflow for the Sonogashira coupling.

Experimental Protocol: Synthesis of 3-Arylprop-2-yn-1-ol

The following is a representative, field-proven protocol for the Sonogashira coupling of an aryl halide with this compound, adapted from established methodologies for similar substrates.[11]

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Diisopropylamine (DIPA) (7.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (0.81 mmol, 1.0 eq) and anhydrous THF (5 mL).

-

Catalyst and Reagent Addition: To the stirred solution at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and finally this compound (1.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad thoroughly with Et₂O.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3-arylprop-2-yn-1-ol.

Conclusion

This compound is a potent and versatile chemical building block. Its bifunctional nature allows for the strategic and efficient construction of complex organic molecules relevant to the pharmaceutical and materials science industries. A thorough understanding and strict implementation of safety and handling protocols are non-negotiable for its use. The Sonogashira coupling represents just one of its many applications, providing a reliable method for the synthesis of valuable aryl-substituted propargyl alcohol intermediates.

References

-

PubChem. This compound | C3H3BrO | CID 638104. [Link]

-

Angene Chemical. Safety Data Sheet - this compound. [Link]

-

PubChem. 3-Bromoprop-2-ene-1-thiol | C3H5BrS | CID 57274260. [Link]

-

ResearchGate. Synthesis of 3‐aryl propargyl alcohols 1. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

ResearchGate. Substrate scope of aryl‐substituted propargyl alcohol derivatives. [Link]

-

Scirp.org. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. [Link]

Sources

- 1. This compound | 2060-25-5 | Benchchem [benchchem.com]

- 2. This compound | 2060-25-5 [sigmaaldrich.com]

- 3. This compound | C3H3BrO | CID 638104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2060-25-5 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

A Comprehensive Spectroscopic and Structural Elucidation of 3-Bromoprop-2-yn-1-ol: An Essential Guide for Researchers

Introduction: The Significance of 3-Bromoprop-2-yn-1-ol

This compound, a member of the propargyl alcohol family, is a highly versatile chemical intermediate. Its unique trifunctional structure—comprising a primary alcohol, a carbon-carbon triple bond (alkyne), and a bromoalkyne moiety—renders it a valuable building block in organic synthesis, particularly for creating complex molecular scaffolds and heterocyclic compounds prevalent in medicinal chemistry.[1] Given its reactivity and utility, unambiguous structural confirmation is paramount for any researcher employing this reagent.

This guide provides an in-depth analysis of the core spectroscopic techniques required for the positive identification and quality assessment of this compound (CAS No: 2060-25-5, Molecular Formula: C₃H₃BrO, Molecular Weight: 134.96 g/mol ).[2][3] We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental considerations essential for robust and reliable characterization.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. Each functional group provides a distinct signal or set of signals that, when analyzed together, create a unique fingerprint for the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] It provides precise information about the chemical environment, connectivity, and number of protons and carbon atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons.

-

Causality of Signal Position: The methylene protons are adjacent to both an sp-hybridized carbon and an oxygen atom, which deshields them, causing their signal to appear downfield. The hydroxyl proton's chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Methylene) | ~4.3 | Singlet (s) | 2H |

| -OH (Hydroxyl) | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | 1H |

Note: The methylene protons appear as a singlet because there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, three distinct signals are expected.

-

Causality of Signal Position: The carbon attached to the electronegative oxygen atom (C-OH) will be the most downfield. The two sp-hybridized carbons of the alkyne will appear in the characteristic alkyne region of the spectrum, with the carbon bonded to bromine being significantly influenced by the halogen's electron-withdrawing and anisotropic effects.

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C H₂OH | ~50-55 |

| -C ≡C-Br | ~75-80 |

| -C≡C -Br | ~40-45 |

Source: Data ranges are predicted based on standard values for similar functional groups. A spectrum is noted as available in the PubChem database.[2]

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Proposed major fragmentation pathways for this compound in MS.

Safety and Handling

Trustworthiness in science extends to ensuring safe laboratory practices. This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. [2]GHS pictograms often indicate corrosive and irritant properties. [2]* Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use. [4][5]

Conclusion

The structural verification of this compound is unequivocally achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and alkyne functional groups, and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic pattern. Together, these methods provide a comprehensive and self-validating dataset, ensuring researchers can proceed with confidence in their synthetic endeavors.

References

-

Bolton, K., Owen, N. L., & Sheridan, J. (1968). Molecular Structures of Propargyl Alcohol and Propargyl Amine from Microwave Spectra. Nature, 217(5124), 164–164. [Link]

-

PubChem. This compound | C3H3BrO | CID 638104. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

Sources

Stability and Storage of 3-Bromoprop-2-yn-1-ol: A Technical Guide

Introduction

3-Bromoprop-2-yn-1-ol is a versatile bifunctional molecule, integrating the reactivity of a primary alcohol and a bromoalkyne. This unique combination makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] However, the inherent reactivity of the alkyne and the presence of a good leaving group (bromide) necessitate a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based recommendations for its long-term storage and safe handling, aimed at researchers, scientists, and professionals in drug development.

Chemical Profile and Inherent Reactivity

This compound, with the chemical formula C₃H₃BrO, possesses a terminal alkyne, a primary alcohol, and a bromine atom attached to the sp-hybridized carbon.[2][3] This structure dictates its chemical behavior and stability. The electronegative bromine atom polarizes the carbon-bromine bond, making the acetylenic carbon electrophilic.[4] Simultaneously, the π-system of the alkyne can act as a nucleophile.[4] The primary alcohol group can undergo oxidation or act as a nucleophile.

The parent compound, propargyl alcohol (prop-2-yn-1-ol), is known to polymerize upon heating or treatment with a base.[5] Given that this compound shares the propargyl alcohol backbone, it is susceptible to similar degradation pathways. The presence of the bromine atom can further influence its reactivity, potentially participating in various coupling and substitution reactions.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound, leading to degradation and a decrease in purity over time. Understanding and controlling these factors are paramount for maintaining the integrity of the compound.

Temperature

Elevated temperatures can accelerate decomposition reactions. As with many reactive organic compounds, heat can provide the activation energy for polymerization, elimination, or other degradation pathways. For instance, propargyl alcohol itself is known to polymerize with heating.[5] Therefore, it is crucial to store this compound at reduced temperatures to minimize thermal degradation.

Light

Exposure to light, particularly UV radiation, can initiate free-radical reactions. The carbon-bromine bond can be susceptible to homolytic cleavage under photolytic conditions, leading to the formation of reactive radical species that can trigger polymerization or other unwanted side reactions.

Air and Moisture

The presence of oxygen can lead to oxidation of the alcohol functionality to an aldehyde or carboxylic acid. While the alkyne group is generally less susceptible to air oxidation under ambient conditions, the overall stability of the molecule can be compromised. Moisture can facilitate hydrolysis or other water-mediated degradation pathways.

Incompatible Materials

Contact with certain materials can catalyze decomposition. These include:

-

Strong Bases: Can deprotonate the alcohol and the terminal alkyne (if any impurities of propargyl alcohol are present), potentially initiating polymerization or other base-catalyzed reactions.[6]

-

Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous oxidation of the alcohol and alkyne functionalities.[6]

-

Strong Acids: Can promote addition reactions across the triple bond or catalyze other degradation pathways.[7]

-

Metals: Certain metals can catalyze coupling or decomposition reactions of alkynes.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are based on best practices for storing reactive organic compounds and information derived from safety data sheets of related chemicals.[6][8]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and polymerization.[6] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Light | Amber/Opaque Container | Protects from light-induced decomposition.[8] |

| Container | Tightly Sealed, Dry Glass Bottle | Prevents contamination from air and moisture.[6] |

| Incompatibles | Store away from strong bases, acids, oxidizing agents, and certain metals. | Avoids catalytic decomposition.[6][7] |

Handling and Safety Precautions

Due to its potential reactivity and toxicity, proper handling procedures are essential.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Inert Atmosphere: For transfers and reactions, consider using an inert atmosphere to prevent exposure to air.

-

Avoid Heat Sources: Keep away from open flames, hot surfaces, and other sources of ignition.

Experimental Protocol: Stability Assessment of this compound

To empirically determine the stability of a given batch of this compound under specific conditions, a formal stability study can be conducted.

Objective: To assess the degradation of this compound under accelerated (elevated temperature) and long-term (recommended storage) conditions.

Methodology:

-

Initial Characterization:

-

Obtain a fresh sample of this compound.

-

Characterize the initial purity and identity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy. This will serve as the time-zero (T₀) data.

-

-

Sample Preparation and Storage:

-

Aliquot the sample into several amber glass vials.

-

For each storage condition, prepare triplicate samples.

-

Accelerated Stability: Store one set of samples at 40 °C ± 2 °C.

-

Long-Term Stability: Store another set of samples at the recommended 2-8 °C.

-

-

Time Points for Analysis:

-

Accelerated: Analyze samples at T₀, 1 week, 2 weeks, 1 month, and 3 months.

-

Long-Term: Analyze samples at T₀, 3 months, 6 months, 1 year, and 2 years.

-

-

Analysis:

-

At each time point, analyze the samples using the same analytical methods as in the initial characterization.

-

Quantify the purity of this compound and identify any major degradation products.

-

-

Data Evaluation:

-

Compare the purity at each time point to the initial purity.

-

Determine the rate of degradation under each storage condition.

-

Identify the major degradation pathways based on the structures of the observed impurities.

-

Visualizing Key Concepts

Molecular Structure and Reactive Sites

Caption: Simplified overview of potential degradation routes.

Recommended Handling and Storage Workflow

Caption: Decision workflow for proper handling and storage.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent reactivity demands careful attention to storage and handling. By controlling temperature, light, and atmospheric exposure, and by avoiding incompatible materials, the stability and purity of this compound can be maintained. The recommendations and protocols outlined in this guide provide a framework for ensuring the integrity of this compound, thereby supporting the reproducibility and success of research and development endeavors.

References

-

Wikipedia. Propargyl alcohol. [Link]

-

Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7859, Propargyl alcohol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis. [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

ACS Publications. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. [Link]

-

Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638104, this compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 2060-25-5 | Benchchem [benchchem.com]

- 3. This compound | C3H3BrO | CID 638104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Chemist's Swiss Army Knife: A Technical Guide to 3-Bromoprop-2-yn-1-ol as a Versatile Precursor

Abstract

In the ever-evolving field of organic synthesis, the demand for versatile and efficient building blocks is paramount. 3-Bromoprop-2-yn-1-ol has emerged as a powerful trifunctional precursor, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the core reactivity of this molecule, focusing on its application in cornerstone reactions such as Sonogashira couplings and cycloadditions. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature to ensure both accuracy and practical applicability.

Introduction: Unveiling the Potential of a Trifunctional Linchpin

At first glance, this compound (C₃H₃BrO) is a simple molecule.[1] However, its true value lies in the orthogonal reactivity of its three distinct functional groups: a terminal alkyne, a primary alcohol, and a bromoalkyne moiety. This trifunctionality allows for a stepwise and controlled elaboration of molecular complexity, making it an invaluable asset in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The strategic manipulation of these functional groups through a variety of chemical transformations is the cornerstone of its utility. This guide will illuminate the key reaction pathways where this compound serves as a pivotal precursor.

Core Reactivity and Strategic Applications

The synthetic power of this compound is derived from the ability to selectively engage its three reactive sites. The terminal alkyne is a gateway to a multitude of carbon-carbon bond-forming reactions, while the primary alcohol can be readily functionalized or oxidized. The bromine atom, positioned on an sp-hybridized carbon, is an excellent leaving group and a key handle for cross-coupling reactions.[3]

Sonogashira Cross-Coupling: Forging Aryl and Vinyl Alkynols

The Sonogashira reaction is a robust and highly reliable method for the formation of C(sp²)-C(sp) bonds, and it represents one of the most powerful applications of this compound.[4][5] This palladium- and copper-cocatalyzed cross-coupling reaction provides a direct route to a diverse array of conjugated enynes and arylalkynes.[4][5][6]

Mechanistic Rationale: The catalytic cycle of the Sonogashira coupling is well-established and involves two interconnected cycles for palladium and copper.[7] The palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.[7] The choice of palladium source, ligand, copper salt, and base is crucial for optimizing reaction efficiency and minimizing side reactions like Glaser coupling.[6]

Experimental Protocol: Synthesis of (E)-3-(prop-1-en-1-yl)prop-2-yn-1-ol

This protocol provides a detailed procedure for a Sonogashira coupling between this compound and (E)-1-bromoprop-1-ene.

Materials:

-

This compound

-

(E)-1-Bromoprop-1-ene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrakis(triphenylphosphine)palladium(0) (3 mol%) and copper(I) iodide (5 mol%) in anhydrous THF.[8]

-

Add triethylamine (3.0 equivalents) to the stirred solution.[8]

-

Introduce (E)-1-bromoprop-1-ene (1.0 equivalent) to the reaction mixture.

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF to the flask.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.[8]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne.[8]

Logical Workflow for Sonogashira Coupling

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Cycloaddition Reactions: A Gateway to Heterocycles

The alkyne functionality in this compound is an excellent dienophile and dipolarophile, making it a valuable precursor for various cycloaddition reactions to generate heterocyclic scaffolds.[3] These reactions, including [3+2] and [4+2] cycloadditions, provide access to a wide range of five- and six-membered rings, which are common motifs in medicinally relevant compounds.[9][10]

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, between this compound and a suitable diene can be employed to construct six-membered rings. For instance, the reaction with tetraphenylcyclopentadienone can yield highly substituted aromatic systems after a subsequent elimination step.[11]

Experimental Protocol: Diels-Alder Cycloaddition

Materials:

-

This compound

-

Tetraphenylcyclopentadienone

-

High-boiling solvent (e.g., toluene, xylene)

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and tetraphenylcyclopentadienone (1.0 equivalent) in toluene.[11]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion of the reaction (indicated by the disappearance of the intensely colored tetraphenylcyclopentadienone), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the cycloadduct.[11]

Key Components in a Diels-Alder Cycloaddition

Caption: The fundamental components of a Diels-Alder reaction involving this compound.

Tabulated Overview of Key Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield |

| Sonogashira Coupling | This compound | (E)-1-Bromoprop-1-ene | Pd(PPh₃)₄, CuI, Et₃N | THF | Room Temp. | High |

| Diels-Alder Cycloaddition | This compound | Tetraphenylcyclopentadienone | None (Thermal) | Toluene | Reflux | Excellent[11] |

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[1] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] All safety precautions should be read and understood before handling. Store the compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[14]

Conclusion and Future Perspectives

This compound is a testament to the power of small, functionalized molecules in modern organic synthesis. Its trifunctional nature provides a versatile platform for the construction of a wide array of complex organic structures. The reactions highlighted in this guide, particularly the Sonogashira coupling and cycloaddition reactions, represent just a fraction of its synthetic potential. As the quest for novel molecular entities with unique properties continues, the strategic application of this compound is poised to remain a valuable and enabling tool for the synthetic chemist.

References

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fiksdahl, A. (n.d.). Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU. Retrieved from [Link]

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Retrieved from [Link]

-

Boruah, M., & Boruah, R. C. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(52), 29598–29631. [Link]

- Erdoğan, M. (2020). Facile One-pot Synthesis of A Novel Propargyl-Azulene Hybrid Derivative: Cycloaddition Reaction and Some Spectroscopic Properties. Kafkas Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 10(4), 2747–2758.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

-

Hwang, S., Kang, H. R., & Kim, S. (2011). Synthesis of Polyynes by in situ Desilylative Bromination and Palladium-Catalyzed Coupling: (7-(Benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses, 88, 226. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoprop-2-yn-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Aminopropylamino)-3-bromopropan-2-ol. Retrieved from [Link]

-

Kumar, A., & Singh, V. K. (2025). Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles. Chemical Communications. [Link]

-

PubChem. (n.d.). 3-Bromoprop-2-ene-1-thiol. Retrieved from [Link]

-

Yuan, K., et al. (2020). Boraindenes as versatile precursors to benzannulated boron heterocycles. Chemical Science, 11(30), 7893–7900. [Link]

Sources

- 1. This compound | C3H3BrO | CID 638104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 2060-25-5 | Benchchem [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 10. Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Electrophilic and nucleophilic sites of 3-Bromoprop-2-yn-1-ol

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromoprop-2-yn-1-ol

Abstract

This compound is a trifunctional chemical entity of significant interest in modern organic synthesis. Its unique molecular architecture, featuring a primary alcohol, a carbon-carbon triple bond, and a terminal bromine atom, imparts a rich and versatile reactivity profile. This guide provides an in-depth analysis of the distinct electrophilic and nucleophilic characteristics of this compound. We will explore the causality behind its reactivity at different sites, present field-proven experimental protocols demonstrating its synthetic utility, and provide visual diagrams to clarify complex mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in the design and execution of complex molecular syntheses.

Molecular Structure and Duality of Reactivity

The synthetic potential of this compound stems from the electronic interplay of its three functional groups. The IUPAC name designates a three-carbon chain with a hydroxyl group at position 1, an alkyne between positions 2 and 3, and a bromine atom at position 3. This arrangement creates a molecule with multiple, distinct reactive centers.

The oxygen of the hydroxyl group possesses lone pairs of electrons, rendering it a classic nucleophilic site. Conversely, the carbon atoms, particularly C1 and C3, are subject to electronic effects that make them electrophilic. The carbon atom (C1) bearing the hydroxyl group can be rendered electrophilic upon activation of the -OH group. The terminal carbon atom (C3) is directly attached to the electronegative bromine, polarizing the C-Br bond and establishing C3 as an electrophilic center, especially for organometallic cross-coupling reactions.[1] This inherent duality allows this compound to serve as either a nucleophilic or an electrophilic partner, depending on the chosen reaction conditions and reagents.

This compound as an Electrophile

The molecule's most prevalent role in synthesis is that of an electrophile, with two primary sites of attack: the terminal alkynyl carbon (C3) and the propargylic carbon (C1).

Reactivity at C3: The Bromoalkyne Moiety

The C(sp)-Br bond is a powerful electrophilic center, making the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This functionality is particularly valuable for constructing more complex alkynyl structures, which are prevalent in medicinal chemistry and materials science.[1]

Mechanistic Insight: Sonogashira Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic chemistry. In this context, this compound serves as the vinyl/alkynyl halide component. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a copper(I) acetylide (formed from the nucleophilic coupling partner) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sources

Theoretical studies on 3-Bromoprop-2-yn-1-ol reaction mechanisms

An In-Depth Technical Guide to the Theoretical Reaction Mechanisms of 3-Bromoprop-2-yn-1-ol

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Trifunctional Building Block

This compound, a compact molecule with the formula C₃H₃BrO, stands as a cornerstone in modern synthetic chemistry.[1][2] Its structure, featuring a primary alcohol, a terminal alkyne, and a propargylic bromide, offers a trifecta of reactive sites. This unique arrangement makes it an exceptionally versatile building block for constructing complex molecular architectures, particularly within the realms of medicinal chemistry and drug development.[1][3] The dual reactivity of the bromoalkyne functionality is central to its utility; the bromine atom serves as an excellent leaving group for nucleophilic substitution, while the alkyne participates in a wide array of powerful bond-forming reactions, including transition-metal-catalyzed cross-couplings and cycloadditions.[1]

This guide provides an in-depth exploration of the reaction mechanisms of this compound from a theoretical and computational perspective. By leveraging computational chemistry, primarily Density Functional Theory (DFT), researchers can dissect complex reaction pathways, offering insights into electronic structure, transition states, and the origins of chemical selectivity that are often challenging to obtain through experimental means alone.[1] Our focus is to bridge theoretical understanding with practical application, providing researchers and drug development professionals with the causal insights behind experimental choices and protocols.

Part 1: Nucleophilic Substitution Reactions

The presence of a bromine atom on a carbon adjacent to the alkyne makes this compound highly susceptible to nucleophilic substitution. The mechanism of this substitution can proceed via either an S_N_1 or S_N_2 pathway, a choice largely dictated by the reaction conditions and the nature of the nucleophile.[4][5]

Theoretical Underpinnings

From a theoretical standpoint, the stability of potential intermediates and transition states governs the operative pathway.

-

S_N_2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to a single, concerted transition state where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks.[6] For this compound, a primary propargylic halide, the S_N_2 pathway is generally favored due to the relatively unhindered nature of the reaction center.[4]

-

S_N_1 Mechanism: This pathway proceeds through a discrete carbocation intermediate. While primary carbocations are typically unstable, the propargylic carbocation derived from this compound experiences some degree of resonance stabilization from the adjacent π-system of the alkyne. This pathway becomes more plausible in polar, protic solvents that can stabilize the ionic intermediate.[4][7]

Computational models allow for the calculation of activation energies for both pathways, predicting which mechanism is kinetically favored under specific conditions. Factors like solvent polarity are critical; polar aprotic solvents like DMF tend to accelerate S_N_2 reactions, whereas polar protic solvents can facilitate the S_N_1 pathway.[1]

Caption: Generalized SN1 and SN2 pathways for this compound.

Experimental Protocol: Synthesis of a Propargyl Ether

This protocol describes a typical S_N_2 reaction to form a propargyl ether, a common structural motif in bioactive molecules.

-

Reagent Preparation: Dissolve this compound (1.0 eq) and a selected phenol (1.1 eq) in N,N-dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution to deprotonate the phenol.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Data Presentation: Influence of Reaction Parameters

The choice of solvent and temperature is paramount for optimizing reaction efficiency and selectivity.

| Parameter | Condition A | Condition B | Outcome Analysis |

| Solvent | DMF (polar aprotic) | Water (polar protic) | Higher yields are typically observed in DMF, which favors the S_N_2 mechanism.[1] |

| Temperature | Room Temperature | 50-55°C | Increased temperature can accelerate the reaction but may also lead to side products.[1] |

| Base | K₂CO₃ (mild) | Cs₂CO₃ (stronger) | Cesium carbonate can enhance reaction rates, especially with less reactive nucleophiles.[1] |

Part 2: Sonogashira Cross-Coupling Reaction

The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation, most notably via the Sonogashira coupling.[1] This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[8][9][10]

Theoretical Mechanism of the Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[11]

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) complex.[11]

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[12]

-

-

The Copper Cycle:

-

π-Complex Formation: The copper(I) salt coordinates with the alkyne triple bond.

-

Deprotonation: An amine base deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.[12]

-

Sources

- 1. This compound | 2060-25-5 | Benchchem [benchchem.com]

- 2. This compound | C3H3BrO | CID 638104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Bromoprop-2-YN-1-amine | 738577-45-2 [smolecule.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemist.sg [chemist.sg]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

Foreword: The Emergence of a Versatile Synthetic Tool

An In-depth Technical Guide to the Discovery, Synthesis, and Application of 3-Bromoprop-2-yn-1-ol

In the landscape of organic chemistry, the value of a molecule is often measured by its versatility and the efficiency with which it can be incorporated into more complex structures. This compound (C₃H₃BrO), a seemingly simple trifunctional molecule, stands as a testament to this principle. Possessing a hydroxyl group, a carbon-carbon triple bond, and a bromine atom, it offers three distinct points for chemical modification. This guide provides a comprehensive overview for researchers and drug development professionals on the history, synthesis, and pivotal applications of this powerful synthetic building block. While its "discovery" was not a singular, celebrated event, its history is intrinsically linked to the broader development of alkyne and organohalogen chemistry.

Historical Context: An Evolution from Propargyl Alcohol

The history of this compound is less about a specific moment of discovery and more an outcome of the logical progression of synthetic chemistry. Its parent molecule, propargyl alcohol (prop-2-yn-1-ol), the simplest stable alcohol containing an alkyne, has been a fundamental starting material for decades.[1] The synthesis of propargyl alcohol itself is a cornerstone of industrial chemistry, often produced by the copper-catalyzed reaction of formaldehyde and acetylene.[1]

The "discovery" of this compound can be traced to the extensive exploration of electrophilic halogenation reactions on alkynes, a field of study that has been active for over a century.[2][3] Early investigations into the reactions of propargyl alcohols with halogens laid the groundwork for the controlled synthesis of halo-functionalized derivatives.[3] The development of methods to selectively add a single bromine atom to the terminal position of the alkyne in propargyl alcohol marked the practical emergence of this compound as an accessible and valuable reagent.

Core Synthesis Methodologies

The successful synthesis of this compound hinges on the selective bromination of the alkyne's terminal carbon without affecting the primary alcohol.

Primary Route: Direct Electrophilic Bromination

The most common and direct method for preparing this compound is the electrophilic addition of molecular bromine (Br₂) to propargyl alcohol.[4]

Mechanism: The reaction proceeds via an electrophilic addition mechanism. The electron-rich triple bond of the propargyl alcohol attacks a bromine molecule, leading to the formation of a bridged bromonium ion intermediate. A bromide ion then attacks the terminal carbon, resulting in the desired product. Careful control of stoichiometry is crucial to prevent the addition of a second bromine atom, which would yield dibrominated products.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath.

-

Reagents: Propargyl alcohol (1.0 eq) is added to the flask, either neat or dissolved in a suitable protic solvent.[5]

-

Bromination: Molecular bromine (1.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5°C and 15°C.[5] The careful control of temperature is paramount to minimize side reactions and ensure selectivity.[4]

-

Quenching: After the addition is complete, the reaction is stirred for a short period and then quenched by adding a basic aqueous solution, such as sodium bicarbonate, to neutralize any remaining acid.[5]

-

Workup: The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Alternative Brominating Agents

While molecular bromine is effective, other reagents can be employed, often providing milder reaction conditions.

-

N-Bromosuccinimide (NBS): NBS is a common source of electrophilic bromine and can be used as an alternative to Br₂. The reaction is often initiated by a radical initiator or light, though electrophilic pathways can also occur.[4]

Data Summary: Synthesis Parameters

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Bromination | Molecular Bromine (Br₂) | -5°C to 15°C, neat or protic solvent | High yield, readily available reagents | Br₂ is highly corrosive and toxic; requires careful temperature control to avoid over-bromination[5] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Room temperature, often with a catalyst/initiator | Milder than Br₂, easier to handle (solid) | May require specific initiators; can be less cost-effective for large-scale synthesis |

A Note on PBr₃: It is critical to distinguish the desired reaction from the conversion of the alcohol to a bromide. Reagents like phosphorus tribromide (PBr₃) will react with the hydroxyl group to form propargyl bromide (BrCH₂C≡CH), a different and also useful synthetic intermediate.[6][7]

Chemical Reactivity: A Bifunctional Linchpin

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups.[4] This dual reactivity allows for sequential, selective modifications, making it a valuable building block for complex molecules.

Caption: Dual reactivity pathways of this compound.

Reactions at the Bromoalkyne Moiety

-

Cross-Coupling Reactions: The bromoalkyne is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The most notable of these is the Sonogashira coupling , which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is fundamental to the synthesis of many conjugated systems found in pharmaceuticals and organic materials.[4]

-